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Compound of Interest

Compound Name: 3,4-Dichlorobenzoic acid

Cat. No.: B181264

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichlorobenzoic acid (3,4-DCBA) is a halogenated aromatic carboxylic acid with the
chemical formula C7H4Cl202. As a substituted benzoic acid, its physicochemical properties are
of significant interest in various fields, including drug discovery, environmental science, and
chemical synthesis. This document provides a comprehensive overview of the core
physicochemical properties of 3,4-Dichlorobenzoic acid, details the experimental
methodologies for their determination, and presents logical workflows for these procedures. All
guantitative data are summarized for clarity and rapid assessment.

Core Physicochemical Properties

The fundamental properties of 3,4-Dichlorobenzoic acid are summarized in the tables below.
These values are critical for predicting its behavior in various chemical and biological systems.

Table 1: General and Structural Information
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Property Value Source(s)
CAS Number 51-44-5 (1102131141
Molecular Formula C7HaCl202 [11[2][5]
Molecular Weight 191.01 g/mol [1][2][6]
IUPAC Name 3,4-dichlorobenzoic acid [6]
SMILES IC1:CC(:C(0201C(:O)O)CI)C 6]

InChi Key VPHHJAOJUJHJIKD- 216]

UHFFFAOYSA-N

) White to almost white powder
Physical Form [2][3]
or crystal

ble 2: Tl | : | Physical :

Property Value Source(s)
Melting Point 204-206 °C [2][3]
204.5°C

205-209 °C [4]

Boiling Point 317.80 °C (Experimental) [1]

273.68 °C (Rough Estimate) [2]

Density 1.4410 (Rough Estimate) [2]

pKa 3.60 £ 0.10 (Predicted) [2]

logP (Octanol/Water) 3.5 (Computed) [6]

Table 3: Solubility Data
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Solvent Solubility Source(s)

Water Insoluble [2]

0.006112 g/100g

Ethanol Very Soluble
Diethyl Ether Soluble
Dimethylsulfoxide Sparingly Soluble

Experimental Protocols and Methodologies

Accurate determination of physicochemical properties is paramount for research and
development. This section details the standard experimental protocols for measuring key
parameters of substituted benzoic acids like 3,4-DCBA.

Determination of Acid Dissociation Constant (pKa)

The pKa, or acid dissociation constant, is a critical measure of a compound's acidity in a given
solvent. For benzoic acid derivatives, potentiometric titration and spectrophotometry are
common and reliable methods.

Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable
compounds. The procedure involves monitoring the pH of a solution of the analyte as a titrant
of known concentration is incrementally added.

e Preparation of Analyte Solution: A precise amount of 3,4-Dichlorobenzoic acid is dissolved
in a suitable solvent, typically a hydro-organic mixture like acetonitrile-water, to a known

concentration.

o Electrode Calibration: The pH electrode and measurement system are calibrated using a
series of standard buffer solutions to ensure accurate pH readings.

o Titration: A standardized solution of a strong base (e.g., NaOH) is added to the analyte

solution in small, precise increments.
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« Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing
for the generation of a titration curve (pH vs. volume of titrant).

« Data Analysis: The equivalence point of the titration is determined from the titration curve,
often by analyzing the first or second derivative of the curve. The pKa is the pH at which half
of the acid has been neutralized. Specialized software, such as Hyperquad, can be used for
multi-linear regression analysis of the data to calculate the stability constants.
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Fig 1. Workflow for Potentiometric pKa Determination.
Determination of Octanol-Water Partition Coefficient
(logP)

The n-octanol/water partition coefficient (Pov) is a measure of a chemical's lipophilicity and is a
key parameter for predicting its environmental fate and bioaccumulation potential. The OECD
Test Guideline 107 (Shake Flask Method) is a widely accepted standard for its determination.

Protocol: OECD 107 Shake Flask Method
This method is suitable for determining logPov values in the range of -2 to 4.

o Phase Preparation: High-purity n-octanol and water are pre-saturated with each other by
shaking them together, followed by separation. This ensures that the two phases are in
equilibrium before the introduction of the test substance.

» Test Solution Preparation: A stock solution of 3,4-Dichlorobenzoic acid is prepared in n-
octanol. Since the compound is ionizable, the aqueous phase should be buffered to a pH at
least two units below the pKa to ensure the substance is in its non-ionized form.

 Partitioning: The stock solution is added to a mixture of pre-saturated n-octanol and buffered
water in a vessel. The vessel is then shaken vigorously at a constant temperature (e.g., 20-
25°C) until equilibrium is reached.

o Phase Separation: The mixture is centrifuged to achieve a clear separation of the n-octanol
and aqueous phases.

o Concentration Analysis: The concentration of 3,4-Dichlorobenzoic acid in each phase
(Coktanol @and Cvater) is determined using a suitable analytical method, such as HPLC or UV-
Vis spectroscopy.

o Calculation: The partition coefficient (Pov) is calculated as the ratio of the concentrations. The
final result is expressed as its base-10 logarithm (logPov). The experiment is typically run in
triplicate with different solvent volume ratios.
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Fig 2. Workflow for logP Determination (OECD 107).

© 2025 BenchChem. All rights reserved.

6/8

Tech Support


https://www.benchchem.com/product/b181264?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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